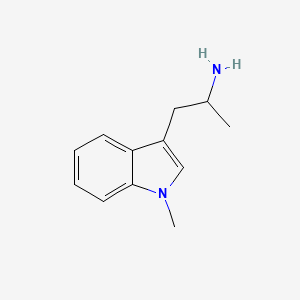
1-(1-methyl-1H-indol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of 3-alkylindoles. This compound is characterized by an indole moiety with an alkyl chain at the 3-position. It has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the alkylation of indole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the alkylation and methylation steps efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the alkyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in biological processes and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
- 1-(1H-Indol-3-yl)-2-methyl-1-propanone
Comparison: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine is unique due to its specific alkyl chain substitution at the 3-position of the indole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl group at the 1-position enhances its stability and reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-(1-methylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(13)7-10-8-14(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7,13H2,1-2H3 |
Clé InChI |
JCKSLVLEMICSDG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN(C2=CC=CC=C21)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


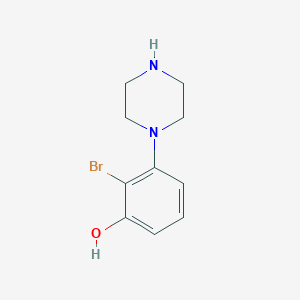
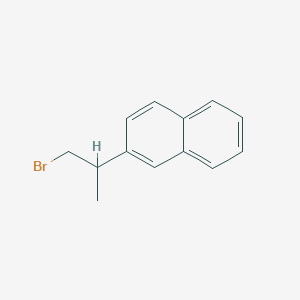
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
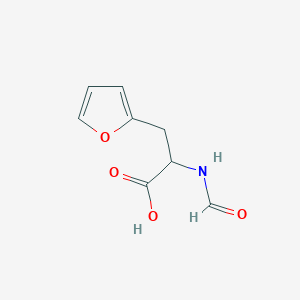
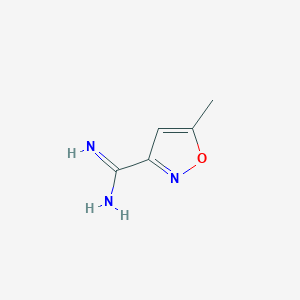

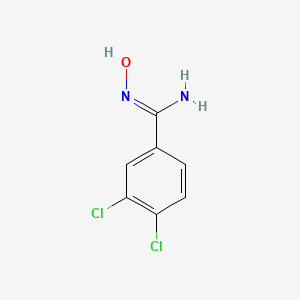

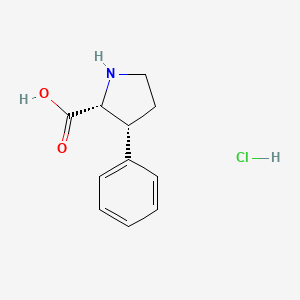
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
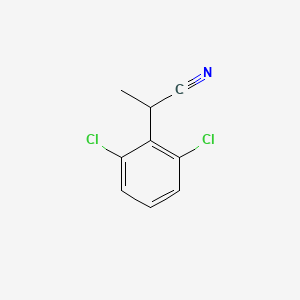
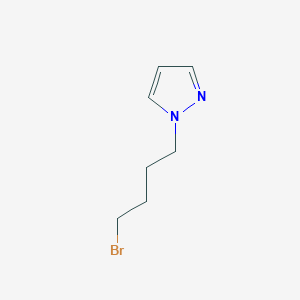
amine](/img/structure/B13610648.png)
